
ジ\x{30fc}アセチルアセトナトパラ\x{30b8}ウム(II)
概要
説明
Palladium(II) acetylacetonate, also known as Pd(acac)2, is a yellow solid and the most common palladium complex of acetylacetonate . It is commercially available and used as a catalyst precursor in organic synthesis .
Synthesis Analysis
Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Sridaeng and co-workers have reported six metal-amine complexes synthesized from metal acetylacetonates .
Molecular Structure Analysis
The molecule of Palladium(II) acetylacetonate is relatively planar with idealized D2h symmetry . The formula for this compound is Pd(C5H7O2)2 .
Chemical Reactions Analysis
Palladium acetylacetonate complexes have been developed for cross-coupling reactions . The compound is used in several catalytic reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical and Chemical Properties Analysis
Palladium(II) acetylacetonate is a yellow solid . The temperature range for the sublimation of Pd(acac)2, without undergoing thermal decomposition, was determined to be 100-160°C in the presence of inert gas helium .
科学的研究の応用
ナノ粒子研究のための前駆体
ジ\x{30fc}アセチルアセトナトパラ\x{30b8}ウム(II) (Pd(acac)2) は、ナノ粒子研究において前駆体として使用されます . Pd(acac)2 の昇華は、熱重量分析法と XRD によって調べられています . 不活性ガスヘリウムの存在下、Pd(acac)2 の昇華のための温度範囲は、熱分解を受けることなく 100~160℃であると判断されました .
高分子科学
高分子科学の分野では、Pd(acac)2 は重要な役割を果たしています . 新しい材料や用途の開発に使用されます。 金属アセチルアセトナートの性質と結合は、有機構造の設計における重要な機能です .
有機合成における触媒
Pd(acac)2 は、有機合成において触媒として使用されます . 明確に定義された金属エノラート錯体を用いたいくつかの触媒反応で用いられています . この取り組みの究極の目標は、さまざまな重要な化学変換に対する費用対効果の高いアプローチに必要な選択性、反応性、原子経済性を付与する触媒の開発です .
単分散 CuPd 合金ナノ粒子の調製
Pd(acac)2 は、単分散 CuPd 合金ナノ粒子の調製のための典型的な高温有機溶液相プロトコルで使用されてきました . これらのナノ粒子は、エレクトロニクス、光学、触媒など、さまざまな分野で潜在的な用途があります。
中空 Pd/Pt 単結晶ナノキューブの合成
作用機序
Target of Action
Palladium(II) acetylacetonate, often abbreviated as Pd(acac)2, is a metal-organic complex . The primary targets of Pd(acac)2 are the β-diketone ligands, often referred to as “acac”. These ligands are organic compounds that exist in two rapidly inter-convertible tautomeric forms .
Mode of Action
The mode of action of Pd(acac)2 involves the formation of a six-membered chelate ring, where both oxygen atoms of the ligand bind to the palladium metal . This interaction results in the formation of metal enolates, which are widely used as building blocks in modern organic synthesis . The strong electron backdonation from Pd to π* antibonding orbitals of the ligand accelerates the step where Pd δ+ reoxidizes to Pd (II), resulting in higher catalytic activity .
Biochemical Pathways
Pd(acac)2 affects several biochemical pathways, particularly those involving catalytic reactions. Metal enolates, such as those formed by Pd(acac)2, are used in a plethora of catalyzed reactions . For instance, Pd(acac)2 has been used in the preparation of monodisperse CuPd alloy nanoparticles and in the Heck reaction of activated aryl bromides .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pd(acac)2 is currently limited. It’s known that pd(acac)2 is a solid powder at room temperature . The temperature range for the sublimation of Pd(acac)2, without undergoing thermal decomposition, was determined to be 100-160°C in the presence of inert gas helium . This suggests that the compound’s bioavailability could be influenced by temperature and the presence of an inert atmosphere.
Result of Action
The result of Pd(acac)2 action is primarily observed in its role as a catalyst in various chemical reactions. For example, Pd(acac)2 has been shown to efficiently catalyze the Heck reaction of activated aryl bromides . Additionally, Pd(acac)2 has potential anticancer activity, with studies reporting on its metabolic effects on cell lines and murine models .
Action Environment
The action, efficacy, and stability of Pd(acac)2 can be influenced by various environmental factors. For instance, the temperature range for the sublimation of Pd(acac)2, without undergoing thermal decomposition, was determined to be 100-160°C in the presence of inert gas helium . This suggests that both temperature and atmospheric conditions can impact the compound’s action. Furthermore, Pd(acac)2 should be stored under an inert atmosphere and in a dry, cool, and well-ventilated place to maintain its stability .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Palladium(II) acetylacetonate can be achieved through a simple one-step reaction between Palladium(II) chloride and acetylacetone.", "Starting Materials": [ "Palladium(II) chloride", "Acetylacetone", "Solvent (e.g. ethanol)" ], "Reaction": [ "Dissolve Palladium(II) chloride in a suitable solvent (e.g. ethanol).", "Add acetylacetone to the solution and stir.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool to room temperature.", "Filter the mixture to remove any insoluble impurities.", "Evaporate the solvent to obtain the solid product, Palladium(II) acetylacetonate." ] } | |
CAS番号 |
14024-61-4 |
分子式 |
C10H16O4Pd |
分子量 |
306.65 g/mol |
IUPAC名 |
4-hydroxypent-3-en-2-one;palladium |
InChI |
InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
InChIキー |
BABLLCDZHABSRT-UHFFFAOYSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pd] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pd] |
| 14024-61-4 | |
ピクトグラム |
Flammable; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Palladium(II) acetylacetonate?
A1: Palladium(II) acetylacetonate has the molecular formula C10H14O4Pd and a molecular weight of 304.66 g/mol. []
Q2: What is the structure of Pd(acac)2?
A2: Pd(acac)2 is a square planar coordination compound. The palladium(II) ion is centrally located and coordinated to two acetylacetonate ligands. Each acetylacetonate ligand acts as a bidentate ligand, meaning it binds to the palladium ion through two oxygen atoms. []
Q3: How can spectroscopic techniques be used to characterize Pd(acac)2?
A3: Various spectroscopic techniques can be used to confirm the structure and properties of Pd(acac)2:
- Infrared (IR) spectroscopy: Can identify the characteristic vibrational frequencies of specific bonds in the molecule, such as Pd-O and C=O bonds. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and environment of the hydrogen atoms in the molecule. [, ]
- Mass spectrometry: Can determine the molecular weight and fragmentation pattern of the compound. [, ]
- UV-Vis Spectroscopy: Can be used to study the electronic transitions within the molecule and investigate its interactions with other molecules. []
Q4: Is Pd(acac)2 soluble in water?
A4: Pd(acac)2 is insoluble in water but shows solubility in organic solvents like benzene, ether, ethanol, and chloroform. []
Q5: What are the main catalytic applications of Pd(acac)2?
A5: Pd(acac)2 is a common precursor for generating catalytically active Pd(0) species. It is widely used in various organic reactions, including:
- Suzuki-Miyaura cross-coupling: This reaction couples aryl halides with boronic acids to form biaryl compounds. [, , , ]
- Sonogashira cross-coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides. []
- Hydrogenation reactions: Pd(acac)2 can be reduced to form palladium nanoparticles, which are highly active catalysts for hydrogenation reactions. [, ]
- Dehydrogenation reactions: Pd(acac)2-derived catalysts have been used in dehydrogenation reactions, such as ammonia borane dehydrogenation for hydrogen production. [, , ]
- Oxidative carbonylation: Copper-catalyzed reactions using di-t-butyl peroxide as an oxidant have been shown to enable oxidative carbonylation of alcohols, producing dialkyl carbonates, oxalates, or succinates. []
Q6: How does Pd(acac)2 interact with supports to form heterogeneous catalysts?
A8: Pd(acac)2 can be deposited onto various supports like activated carbon, mesoporous silica, reduced graphene oxide, and alumina to create heterogeneous catalysts. [, , , , , ]
- Interaction with carbon supports: First-principles molecular dynamics simulations indicate that Pd(acac)2 decomposes in the presence of carbon supports like chrysene. This interaction leads to the formation of acetylacetonate ligands and promotes covalent cross-linking in neighboring aromatic molecules. []
- Impregnation and reduction: In the case of activated carbon, Pd(acac)2 is typically introduced via impregnation followed by reduction, often using hydrogen gas. The choice of solvent and reduction conditions can significantly impact the resulting catalyst's activity. []
Q7: How does the catalytic activity of Pd(acac)2-derived catalysts compare to other palladium sources?
A9: Research suggests that Pd/C catalysts prepared using Pd(acac)2 as a precursor can exhibit comparable or even superior activity in reactions like resin disproportionation compared to those prepared from inorganic palladium salts like PdCl2 and Pd(NO3)2. []
Q8: How can the morphology of porous polymers be controlled during Pd(acac)2 catalyzed metallization?
A11: Factors such as monomer concentration and reaction temperature can influence the morphology of porous polymers during the metallization process. By adjusting these parameters, researchers can achieve various morphologies, including connected spheres, co-continuous monolithic structures, and isolated holes. These morphologies can impact the material's properties and potential applications. []
Q9: How is computational chemistry used to study Pd(acac)2?
A9: Computational methods provide valuable insights into the properties and behavior of Pd(acac)2:
- First-principles molecular dynamics simulations: Used to study the interaction of Pd(acac)2 with carbon supports like chrysene at the atomic level, providing information on decomposition pathways and resulting species. []
- Geometry and ionization energy calculations: Pseudopotential calculations can predict the geometry and ionization energies of Pd(acac)2. []
- Crystal structure calculations: First-principles calculations can be utilized to determine the crystal structure of Pd(acac)2. []
- Molecular modeling: Employed to understand the interaction of Pd(acac)2 with other molecules, such as chiral ligands in asymmetric catalysis. []
Q10: How do structural modifications of the acetylacetonate ligand affect the catalytic activity of Pd(acac)2?
A10: While limited research specifically targets modifications of the acetylacetonate ligand in Pd(acac)2 for catalysis, studies on similar palladium complexes suggest potential impacts.
Q11: How is Pd(acac)2 used in the synthesis of nanoparticles?
A11: Pd(acac)2 is a popular precursor for producing various palladium-based nanoparticles, including:
- Monodisperse palladium nanoparticles: Synthesized by reducing Pd(acac)2 in the presence of stabilizing agents like oleylamine and reducing agents like borane-morpholine complexes. [, , , ]
- Alloy nanoparticles: Pd(acac)2 can be co-reduced with other metal precursors to create alloy nanoparticles. Examples include AuPd nanoparticles for methanol oxidation [, , ] and CuPd nanoparticles for Sonogashira coupling reactions and oxygen reduction reactions. [, ]
- Core-shell nanoparticles: Pd(acac)2 can be used to form the shell of core-shell nanoparticles, as seen in Fe3O4@Pd nanoparticles, where a Pd shell is formed on a magnetite core for catalytic applications. []
Q12: How do Pd(acac)2-derived nanoparticles find applications in gas sensing?
A12: Pd(acac)2 is utilized to synthesize nanoparticles for gas sensing applications:
- Acetylene sensors: PdO-doped In2O3 nanoparticles prepared using Pd(acac)2 show promise as acetylene sensors. []
- Hydrogen sensors: Similar Pd-doped In2O3 nanoparticles exhibit enhanced hydrogen sensing capabilities. []
- Ethanol sensors: Flame-made ZnO gas sensors for ethanol detection benefit from Pd doping using Pd(acac)2, with controlled palladium loading influencing sensor response. []
Q13: How is Pd(acac)2 used in the metallization of polymers?
A13: Pd(acac)2 plays a crucial role in the metallization of polymers like polyethylene terephthalate (PET):
- Catalyst precursor: Used as a catalyst precursor in the supercritical CO2-assisted electroless plating of platinum on PET. []
- Electroless plating: Pd(acac)2, after being reduced, can act as catalytic seeds for the electroless plating of nickel on porous polymers. []
Q14: What are the advantages of using supercritical CO2 as a solvent in Pd(acac)2-based processes?
A14: Supercritical CO2 offers several benefits:
Q15: What is the significance of understanding the sublimation and deposition behavior of Pd(acac)2?
A18: A thorough understanding of Pd(acac)2's sublimation and deposition behavior is vital for controlled thin film fabrication and catalyst preparation. By controlling the temperature and atmosphere during these processes, researchers can achieve desired film thickness, morphology, and particle size, which directly impact the material's properties and performance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



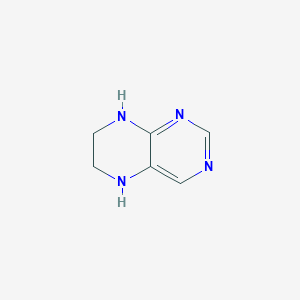
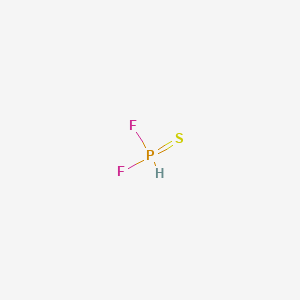
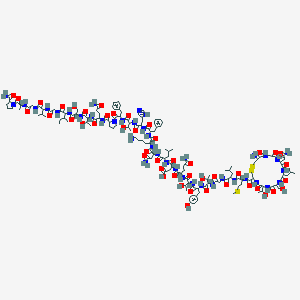
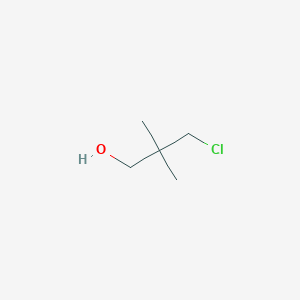
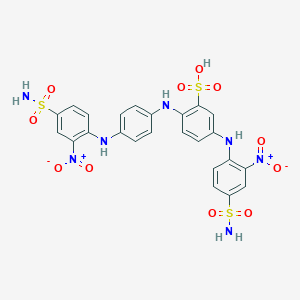
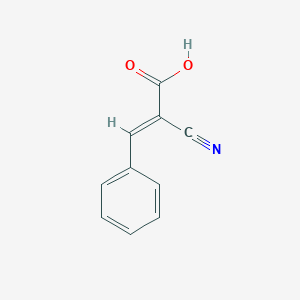
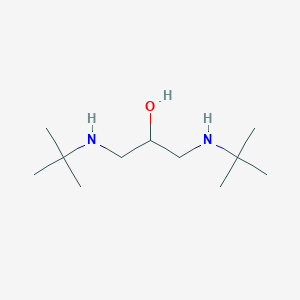

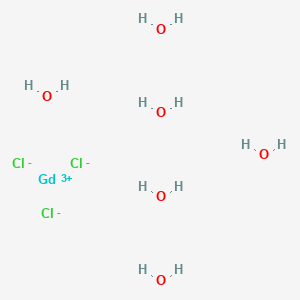



![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)
